N-Methoxy-3-methyl-3H-purin-6-amine
Description
Properties
CAS No. |
89018-73-5 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
HOYWCYKNFDTUGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=NOC)C2=C1N=CN2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Chloropurine Derivatives
A foundational approach involves the alkylation of 6-chloropurine precursors. In a method adapted from, silylation agents like bis(trimethylsilyl)acetamide (BSA) and SnCl₄ catalyze the introduction of tert-alkyl groups. For N-methoxy-3-methyl derivatives, the protocol is modified as follows:
-
Silylation of 6-Chloropurine :
-
Methoxyamination at C-6 :
Key Data :
Tautomerism and Regioselectivity Control
The N-methoxy group induces tautomeric equilibria between amino and imino forms, as observed in 2-substituted N-methoxypurin-6-amines . NMR studies reveal that electron-withdrawing substituents at C-2 stabilize the imino tautomer, whereas alkyl groups favor the amino form. For N-Methoxy-3-methyl-3H-purin-6-amine:
-
¹H NMR : A singlet at δ 1.75 ppm confirms the C-3 methyl group, while a resonance at δ 3.30 ppm corresponds to the N-methoxy protons.
-
Regioselectivity : Using bulky silylation agents directs alkylation to N-3 over N-9, achieving >70% selectivity.
Advanced Functionalization Strategies
Benzylation and Stability Studies
Benzylation of N-methoxypurin-6-amines produces N-7 and N-6 adducts, with the former predominating (60:40 ratio). However, N-Methoxy-3-methyl-3H-purin-6-amine exhibits reduced reactivity at N-7 due to steric hindrance from the C-3 methyl group.
Stability Under Acidic Conditions :
-
N-3 alkylated derivatives decompose in HCl or HCOOH, reverting to 6-chloropurine.
-
Stability in pH 7.4 buffer exceeds 48 hours, confirming suitability for biological applications.
Analytical and Characterization Techniques
Spectroscopic Characterization
Chromatographic Purity
-
HPLC : Retention time of 10.18 minutes (C18 column, MeOH:H₂O = 70:30).
-
Melting Point : 268–272°C (decomposition), indicative of high crystallinity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity (N-3:N-9) | Key Advantage |
|---|---|---|---|
| Silylation-Alkylation | 39–66 | 70:30 | High selectivity for N-3 |
| Direct Methoxyamination | 55–70 | N/A | Single-step functionalization |
Chemical Reactions Analysis
O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reducing agent in certain reactions, often used to reduce other compounds.
Substitution: As a nucleophilic substitution reagent, it can participate in substitution reactions where it replaces other groups in a molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Medicinal Chemistry
N-Methoxy-3-methyl-3H-purin-6-amine has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways related to cell proliferation and apoptosis. Its interactions with nucleic acids suggest roles as an inhibitor or activator of specific enzymes and receptors .
Potential Therapeutic Areas:
- Cancer Research: The compound's ability to inhibit enzymes involved in nucleic acid metabolism positions it as a candidate for cancer treatment strategies.
- Inflammatory Disorders: Similar compounds have shown promise in modulating the activity of phosphoinositide 3-kinases (PI3K), which are implicated in various inflammatory diseases .
Biochemical Studies
Research has highlighted this compound's role as a substrate for specific enzymes, aiding in the study of enzymatic reactions and mechanisms. Its interaction with purinergic receptors, particularly the A3 adenosine receptor, has been documented, indicating its potential as a ligand for G protein-coupled receptors (GPCRs) .
Case Study 1: Inhibition of Enzymatic Activity
A study demonstrated that this compound effectively inhibited certain nucleic acid metabolic enzymes. This inhibition correlated with reduced cell proliferation in cancer cell lines, suggesting its utility in developing anti-cancer therapies .
Case Study 2: Modulation of Cellular Signaling
Another investigation focused on the compound's ability to act on the A3 adenosine receptor. The findings revealed that modifications to the N6 substituent could enhance receptor affinity without compromising selectivity, paving the way for more effective drug design targeting this receptor .
Mechanism of Action
The mechanism by which O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine exerts its effects involves its ability to act as a nucleophile and reducing agent. It targets specific molecular sites, facilitating reactions by donating electrons or substituting other groups in a molecule. The pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-Methoxy-3-methyl-3H-purin-6-amine can be contextualized by comparing it to related purine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Purin-6-amine Derivatives
Key Findings from Comparative Analysis
The oxazole-methoxy hybrid in introduces a heterocyclic moiety, which could enhance binding to viral proteases or kinases due to π-π stacking interactions .
Steric and Electronic Modifications: Bulky groups, such as the cyclohexylmethoxy in , reduce solubility but may improve membrane permeability or target specificity in drug candidates .
Structural Simplicity vs. Complexity :
- N-Methyl-7H-purin-6-amine () lacks the methoxy group, making it less polar but a versatile precursor for synthesizing nucleoside analogs .
Biological Activity
N-Methoxy-3-methyl-3H-purin-6-amine, also known as 2-Methoxy-3-methyl-3H-purin-6-amine, is a purine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a methoxy group and a methyl group on the purine ring. Its molecular formula is with a molecular weight of approximately 179.18 g/mol. The structural features contribute significantly to its biological activity, particularly its interactions with nucleic acids and enzymes involved in cellular processes .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.18 g/mol |
| Functional Groups | Methoxy, Methyl |
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit or activate specific enzymes involved in nucleic acid metabolism, which can lead to modulation of pathways associated with cell proliferation and apoptosis .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes related to nucleic acid synthesis, potentially impacting cancer cell growth.
- Cell Signaling Modulation : It influences signaling pathways that regulate apoptosis and cell cycle progression.
Anticancer Potential
This compound has been investigated for its potential anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, research demonstrated that treatment with this compound led to significant reductions in tumor size in murine models .
Case Study: Tumor Growth Inhibition
A study involving tumor-bearing mice showed that administration of this compound resulted in suppressed tumor growth compared to control groups. Flow cytometry analyses indicated increased apoptosis rates among treated cells, suggesting a mechanism involving the activation of apoptotic pathways .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methoxy and methyl groups on purine ring | Dual functional groups enhancing reactivity |
| 3-Methyladenine | Methyl group only | Lacks methoxy functionality |
| 6-Amino-3-methylpurine | Amino group at position 6 | No methoxy or methyl groups |
Research Findings
Recent studies have highlighted the broad spectrum of activities associated with this compound:
- Antiproliferative Effects : Various experiments have confirmed its ability to reduce cell viability in cancer cell lines through dose-dependent mechanisms.
- Inhibition of Specific Pathways : The compound has shown potential in inhibiting pathways that are critical for cancer cell survival, such as PI3K/Akt signaling .
- Interaction with Nucleic Acids : Its affinity for nucleic acids suggests potential applications in gene therapy or as an adjuvant in existing cancer treatments .
Q & A
Q. What synthetic routes are commonly employed for N-Methoxy-3-methyl-3H-purin-6-amine, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C6 position, where methoxy and methyl groups are introduced via alkylation or coupling reactions (e.g., using carbodiimide-based agents like EDC/NHS for activation, as seen in purine derivatives ). Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated m/z 195.0855 for C₇H₉N₅O) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Adhere to GHS classifications:
- H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract irritation) .
- Use nitrile gloves, sealed goggles, and fume hoods during handling. Store in airtight containers at 2–8°C, segregated from oxidizing agents (e.g., peroxides) to prevent decomposition. Conduct regular airborne particulate monitoring using NIOSH Method 0500 .
Q. Which spectroscopic methods are optimal for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify methoxy (δ 3.3–3.5 ppm) and methyl groups (δ 1.8–2.2 ppm).
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- UV-Vis : Assess π→π* transitions (λmax ~260 nm typical for purines). Cross-validate with X-ray crystallography if single crystals are obtainable (as in pyridazine analogs ) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s inhibitory effects in kinase assays be systematically addressed?
Methodological Answer:
- Standardize conditions : Use 10 mM MgCl₂, pH 7.4 Tris buffer, and ATP concentrations (0.1–10 mM) to test competitive inhibition.
- Orthogonal assays : Compare fluorescence polarization (FP) with radiometric kinase activity assays.
- Downstream validation : Perform Western blotting for phosphorylated substrates (e.g., pERK/STAT3) to confirm functional inhibition .
Q. What strategies improve the compound’s aqueous solubility for pharmacokinetic studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO in PBS (v/v) with sonication (30 min, 40 kHz).
- Cyclodextrin encapsulation : Prepare 20% (w/v) hydroxypropyl-β-cyclodextrin complexes.
- pH adjustment : Optimize to pH 4.5–5.5 (predicted pKa ~6.8 via ChemAxon). Monitor solubility via dynamic light scattering (DLS) for aggregation .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding poses (ΔG ≤ -7 kcal/mol).
- MD simulations : Run 50 ns simulations (AMBER force field) to assess binding stability (RMSD ≤ 2 Å).
- In vitro validation : Perform LC-MS/MS metabolite profiling (e.g., CYP3A4 Supersomes®) to correlate predictions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported metabolic stability across cell lines?
Methodological Answer:
- Controlled comparisons : Use identical cell lines (e.g., HepG2 vs. primary hepatocytes) under standardized media (DMEM + 10% FBS).
- CYP inhibition : Co-treat with 1 mM ketoconazole (CYP3A4 inhibitor) to isolate enzyme-specific metabolism.
- Data normalization : Express stability relative to positive controls (e.g., verapamil) to account for inter-assay variability .
Key Tables
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₇H₉N₅O | |
| HRMS (m/z) | 195.0855 [M+H]⁺ | |
| Recommended Storage | 2–8°C in inert atmosphere | |
| Critical HPLC Parameters | C18 column, 0.1% TFA/ACN gradient, 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
